molecular formula C17H21N3 B1663534 Auramine CAS No. 492-80-8

Auramine

Cat. No.: B1663534
CAS No.: 492-80-8
M. Wt: 267.37 g/mol
InChI Key: JPIYZTWMUGTEHX-UHFFFAOYSA-N
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Description

Auramine is a diarylmethane dye, commonly known as this compound O. It is widely used as a fluorescent stain in various scientific applications. In its pure form, this compound O appears as yellow needle crystals. It is insoluble in water but soluble in ethanol and dimethyl sulfoxide (DMSO). This compound O is primarily used to stain acid-fast bacteria, such as Mycobacterium tuberculosis, due to its ability to bind to the mycolic acid in the bacterial cell wall .

Mechanism of Action

Target of Action

Auramine, also known as this compound O, is a fluorescent stain used to visualize acid-fast structures of various microorganisms, especially Mycobacterium tuberculosis . The primary target of this compound is the mycolic acid present in the cell walls of these microorganisms . Mycolic acid is a long fatty acid found in the cell walls of Mycobacterium species and is essential for their survival .

Mode of Action

This compound operates by binding to the mycolic acid in the cell walls of the target organisms . This binding is due to the affinity of the mycolic acid in the cell walls for the fluorochromes, which are a type of fluorescent dye . After primary staining, acid-fast mycobacteria resist decolorization by acid-alcohol, which results in the organisms retaining the fluorescent bright yellow color of this compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the staining and visualization of acid-fast microorganisms. The staining process involves the uptake of the this compound dye by the mycolic acid in the cell walls of the microorganisms . .

Result of Action

The primary result of this compound’s action is the staining of acid-fast microorganisms, making them visible under a fluorescence microscope . The organisms appear as bright yellow, luminous rods against a dark background . This allows for the identification and study of these microorganisms, aiding in the diagnosis and research of diseases such as tuberculosis.

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the staining process requires specific conditions, including the correct use of acid-alcohol for decolorization and the application of a counterstain to reduce non-specific fluorescence . Additionally, the viewing of this compound-stained samples requires a fluorescence microscope, highlighting the importance of the technological environment in this compound’s action.

Preparation Methods

Auramine O can be synthesized through several methods. One common synthetic route involves the condensation of N,N-dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction conditions typically include heating the mixture to around 100°C for several hours. The resulting product is then purified through recrystallization from ethanol .

Industrial production of this compound O often involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Auramine O undergoes various chemical reactions, including:

    Oxidation: this compound O can be oxidized to form different products depending on the oxidizing agent used. For example, oxidation with potassium permanganate can lead to the formation of carboxylic acids.

    Reduction: this compound O can be reduced using reducing agents like sodium borohydride, resulting in the formation of secondary amines.

    Substitution: this compound O can undergo substitution reactions, particularly at the aromatic rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of this compound O can yield nitro derivatives, while halogenation can produce halogenated this compound compounds .

Scientific Research Applications

Auramine O has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Auramine O is part of the diarylmethane dye family, which includes other compounds such as malachite green, crystal violet, ethyl violet, and brilliant green. These dyes share similar photophysical and photochemical properties but differ in their specific applications and molecular structures. For example:

This compound O is unique in its strong fluorescence and specific binding to mycolic acid, making it particularly useful for staining acid-fast bacteria .

Properties

IUPAC Name

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline
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InChI

InChI=1S/C17H21N3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4/h5-12,18H,1-4H3
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InChI Key

JPIYZTWMUGTEHX-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C
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Molecular Formula

C17H21N3
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DSSTOX Substance ID

DTXSID7043821
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Molecular Weight

267.37 g/mol
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Physical Description

C.i. solvent yellow 34 appears as yellow crystalline powder or yellow needles., Colorless or yellow solid; [HSDB]
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Solubility

SOL IN ETHYL ETHER, VERY SOL IN ETHANOL., Sol in alcohol
Record name AURAMINE
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Vapor Pressure

0.00000129 [mmHg]
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Mechanism of Action

ALTHOUGH THE REQUIREMENT FOR METABOLIC ACTIVATION REGARDING AURAMINE IS UNRESOLVED, IT IS CONSIDERED TO BE A PRO-CARCINOGEN. IT POSSESSES METHYLATED AMINO GROUPS. IT WILL UNDERGO RESONANCE CONJUGATION RENDERING THE AMINO N ATOM POSITIVELY CHARGED & THUS MORE PRONE TO HYDROXYLATION. THE DIRECT ACTIVITY OF AURAMINE VARIOUSLY REPORTED MAY BE DUE TO WEAK ELECTROPHILICITY AT THE UNSUBSTITUTED POSITIVELY CHARGED CENTRAL N ATOM IN THE OTHER EXTREME RESONANCE FORM.
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Color/Form

YELLOW OR COLORLESS PLATES FROM ALCOHOL

CAS No.

492-80-8
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Record name Benzenamine, 4,4'-carbonimidoylbis[N,N-dimethyl-
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Record name AURAMINE
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Melting Point

136 °C
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Synthesis routes and methods

Procedure details

321.5 parts of Auramine O are put in suspension, whilst being stirred, in 680 parts of acetone and 140 parts of water. 340 parts by weight of 30% soda are added to this suspension. The temperature rises from 20°/22°C. to 35°C. A transition to solution is then observed, following by precipitation of the Auramine base in crystalline form. The mixture is allowed to return to ambient temperature, is cooled to 0°-5°C. for 4 hours, filtered and washed twice with 400 parts by weight of 50% acetonewater mixture. The filtered material is then dried at 70°-80°C. for 24 hours and 212 parts of Auramine O base with a melting point of 135°-136°C. are obtained. (The theoretical melting point is 136°C.)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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